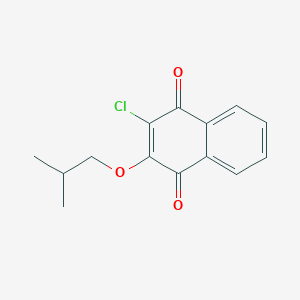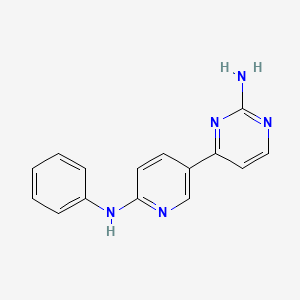
4-(6-(Phenylamino)pyridin-3-YL)pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(6-(Phenylamino)pyridin-3-YL)pyrimidin-2-amine is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a kinase inhibitor. The presence of the phenylamino group enhances its biological activity, making it a promising candidate for drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-(Phenylamino)pyridin-3-YL)pyrimidin-2-amine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Formation of the Pyrimidine Ring: The pyrimidine ring is often synthesized via the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.
Coupling of the Rings: The pyridine and pyrimidine rings are then coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium on carbon, can enhance the efficiency of the coupling reactions.
化学反応の分析
Types of Reactions
4-(6-(Phenylamino)pyridin-3-YL)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted pyrimidines.
科学的研究の応用
4-(6-(Phenylamino)pyridin-3-YL)pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It is studied as a potential kinase inhibitor for the treatment of cancers and other diseases.
Biological Research: The compound is used to study cell signaling pathways and the role of kinases in various biological processes.
Industrial Applications: It can be used in the synthesis of other heterocyclic compounds and as an intermediate in the production of pharmaceuticals.
作用機序
The compound exerts its effects primarily through the inhibition of kinase enzymes. It binds to the ATP-binding site of the kinase, preventing the phosphorylation of target proteins. This inhibition disrupts cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
Imatinib: A well-known kinase inhibitor used in the treatment of chronic myeloid leukemia.
Nilotinib: Another kinase inhibitor with a similar structure and mechanism of action.
Uniqueness
4-(6-(Phenylamino)pyridin-3-YL)pyrimidin-2-amine is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain kinases. This makes it a valuable compound for targeted cancer therapy .
特性
CAS番号 |
1227158-52-2 |
|---|---|
分子式 |
C15H13N5 |
分子量 |
263.30 g/mol |
IUPAC名 |
4-(6-anilinopyridin-3-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C15H13N5/c16-15-17-9-8-13(20-15)11-6-7-14(18-10-11)19-12-4-2-1-3-5-12/h1-10H,(H,18,19)(H2,16,17,20) |
InChIキー |
GSBLFUPPRQPNAZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC2=NC=C(C=C2)C3=NC(=NC=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


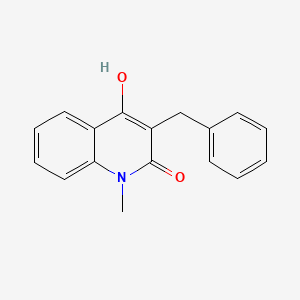


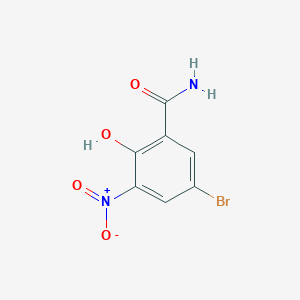


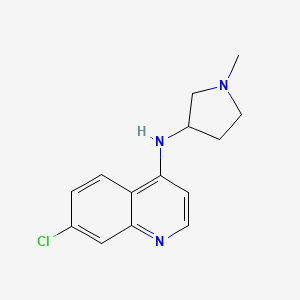
![1-[3-(Pyridin-3-yl)-4-oxa-1,2-diazaspiro[4.5]dec-2-en-1-yl]ethan-1-one](/img/structure/B11856130.png)
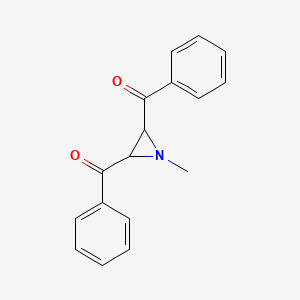


![9-Benzyl-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B11856136.png)
![Ethyl 5-phenylpyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B11856142.png)
